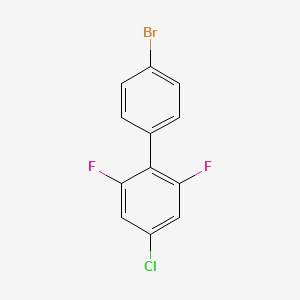
4'-Bromo-4-chloro-2,6-difluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. The unique arrangement of these halogen atoms imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions often involve refluxing in solvents like toluene or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl has numerous applications in scientific research:
Biology: The compound is used in the study of halogenated biphenyls’ biological activity and their interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-difluoroaniline: This compound shares the biphenyl structure with bromine and fluorine substituents but differs in the presence of an amino group instead of chlorine.
4-Bromo-4’-fluoro-1,1’-biphenyl: Similar in structure but with a fluorine atom instead of chlorine.
4-Bromo-4’-chloro-1,1’-biphenyl: Lacks the additional fluorine atoms present in 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl.
Uniqueness
The presence of multiple halogen atoms in 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other biphenyl derivatives
Propiedades
Número CAS |
76619-52-8 |
|---|---|
Fórmula molecular |
C12H6BrClF2 |
Peso molecular |
303.53 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-chloro-1,3-difluorobenzene |
InChI |
InChI=1S/C12H6BrClF2/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H |
Clave InChI |
JYYQQNKVQHGZIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2F)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















